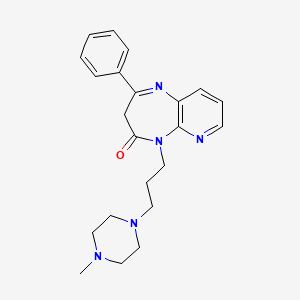
4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-5-(3-(4-methyl-1-piperazinyl)propyl)-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-5-(3-(4-methyl-1-piperazinyl)propyl)-2-phenyl- is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a fused ring system that includes pyridine and diazepine rings, making it a unique structure in medicinal chemistry. It is known for its potential pharmacological properties and is often studied for its applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-5-(3-(4-methyl-1-piperazinyl)propyl)-2-phenyl- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyridine Ring: The synthesis begins with the construction of the pyridine ring through a condensation reaction involving an aldehyde and an amine.
Formation of the Diazepine Ring: The diazepine ring is then formed by cyclization of the intermediate product obtained from the first step. This step often requires the use of a strong base and elevated temperatures to facilitate the ring closure.
Introduction of Substituents: The introduction of the 3-(4-methyl-1-piperazinyl)propyl and 2-phenyl groups is achieved through nucleophilic substitution reactions. These reactions typically require the use of appropriate halogenated precursors and a strong nucleophile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes:
Optimization of Reaction Temperature and Time: Ensuring the reactions are carried out at optimal temperatures and for the appropriate duration to maximize yield.
Use of Catalysts: Employing catalysts to enhance the reaction rate and selectivity.
Purification Techniques: Utilizing advanced purification techniques such as recrystallization, chromatography, and distillation to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-5-(3-(4-methyl-1-piperazinyl)propyl)-2-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where substituents on the ring system can be replaced with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogenated precursors, strong bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-5-(3-(4-methyl-1-piperazinyl)propyl)-2-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-5-(3-(4-methyl-1-piperazinyl)propyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It may bind to specific receptors in the body, modulating their activity and leading to various physiological effects.
Inhibition of Enzymes: The compound may inhibit the activity of certain enzymes, thereby affecting metabolic pathways and cellular processes.
Modulation of Signaling Pathways: It may influence signaling pathways involved in cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-5-(3-(4-methyl-1-piperazinyl)propyl)-2-methyl-
- 4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-5-(3-(4-methyl-1-piperazinyl)propyl)-2-ethyl-
- 4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-5-(3-(4-methyl-1-piperazinyl)propyl)-2-propyl-
Uniqueness
The uniqueness of 4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-5-(3-(4-methyl-1-piperazinyl)propyl)-2-phenyl- lies in its specific substituents and the resulting pharmacological properties. The presence of the 3-(4-methyl-1-piperazinyl)propyl and 2-phenyl groups imparts unique biological activities and makes it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
113524-30-4 |
|---|---|
Molekularformel |
C22H27N5O |
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
5-[3-(4-methylpiperazin-1-yl)propyl]-2-phenyl-3H-pyrido[2,3-b][1,4]diazepin-4-one |
InChI |
InChI=1S/C22H27N5O/c1-25-13-15-26(16-14-25)11-6-12-27-21(28)17-20(18-7-3-2-4-8-18)24-19-9-5-10-23-22(19)27/h2-5,7-10H,6,11-17H2,1H3 |
InChI-Schlüssel |
IHXRJEPOPZRKPS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CCCN2C(=O)CC(=NC3=C2N=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



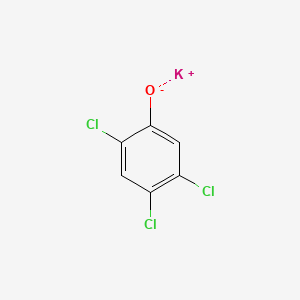
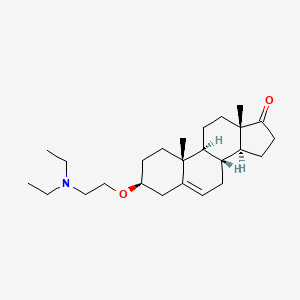
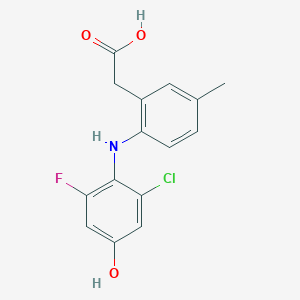
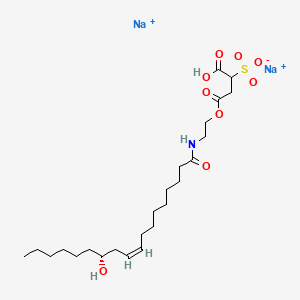
![methyl 8-(bromomethyl)-2-methyl-4-(pyrrolidine-1-carbonyloxy)-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B12762520.png)
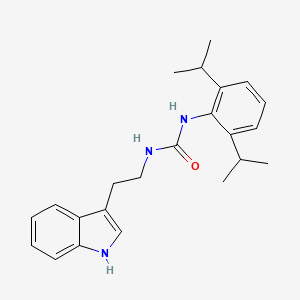
![(E)-but-2-enedioic acid;4-(2-fluoro-8-methoxy-6H-benzo[b][4,1]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B12762522.png)

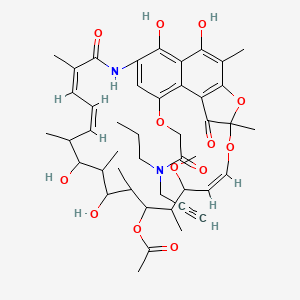
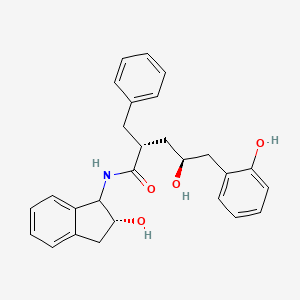
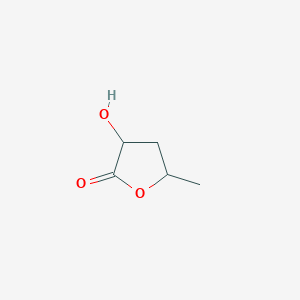

![ethyl N-[11-[2-(tert-butylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride](/img/structure/B12762574.png)
